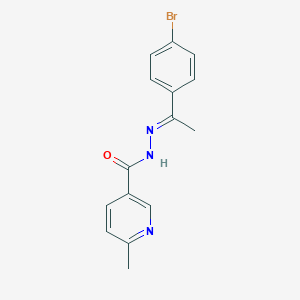
2-(1-adamantyl)-N~1~,N~3~-bis(4-methylphenyl)malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N~1~,N~3~-bis(4-methylphenyl)malonamide, also known as BAM, is a chemical compound that has gained significant attention in scientific research. It is a type of malonamide that has been synthesized and studied for its potential applications in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 2-(1-adamantyl)-N~1~,N~3~-bis(4-methylphenyl)malonamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes that are involved in the growth and survival of cancer cells. It has also been suggested that this compound may interact with proteins in the brain to prevent the accumulation of toxic proteins that are associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces tumor size. It has also been shown to reduce the accumulation of toxic proteins in the brain, which may have implications for the treatment of neurodegenerative diseases. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-adamantyl)-N~1~,N~3~-bis(4-methylphenyl)malonamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It has also been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(1-adamantyl)-N~1~,N~3~-bis(4-methylphenyl)malonamide. One direction is to further investigate its potential use in treating cancer and neurodegenerative diseases. Another direction is to study its potential use as a tool for identifying drug targets and studying protein-ligand interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. It has potential applications in various fields, including medicine, biology, and chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Synthesemethoden
The synthesis of 2-(1-adamantyl)-N~1~,N~3~-bis(4-methylphenyl)malonamide involves the reaction of 1-adamantanecarboxylic acid with 4-methylphenyl isocyanate in the presence of triethylamine. The resulting intermediate is then reacted with malonic acid in the presence of acetic anhydride and pyridine to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N~1~,N~3~-bis(4-methylphenyl)malonamide has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has shown promising results in inhibiting the growth of cancer cells and reducing tumor size. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In the field of biology, this compound has been used as a tool to study protein-ligand interactions and to identify potential drug targets. In the field of chemistry, this compound has been used as a building block for the synthesis of other compounds.
Eigenschaften
Molekularformel |
C27H32N2O2 |
|---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N,N//'-bis(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C27H32N2O2/c1-17-3-7-22(8-4-17)28-25(30)24(26(31)29-23-9-5-18(2)6-10-23)27-14-19-11-20(15-27)13-21(12-19)16-27/h3-10,19-21,24H,11-16H2,1-2H3,(H,28,30)(H,29,31) |
InChI-Schlüssel |
WYFRPSZUXZPTJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(=O)NC2=CC=C(C=C2)C)C34CC5CC(C3)CC(C5)C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(=O)NC2=CC=C(C=C2)C)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)


![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)

![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)


